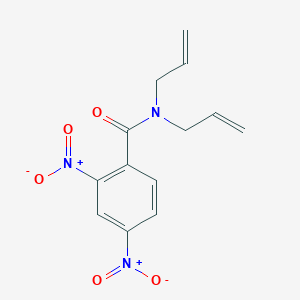
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a triazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is metabolized into a toxic compound, MPP+, by the enzyme monoamine oxidase-B. MPP+ selectively targets dopaminergic neurons, leading to their destruction. This mechanism of action has made 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one a valuable tool in the study of Parkinson's disease and the development of potential treatments.
Biochemical and Physiological Effects:
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects, including the selective destruction of dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has also been shown to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has several advantages for use in lab experiments, including its selective destruction of dopaminergic neurons, which mimics the pathology of Parkinson's disease. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one in lab experiments, including the fact that it is a toxic compound that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, including the development of new treatments for Parkinson's disease based on its mechanism of action. Other potential future directions include the study of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one's effects on other biological processes and the development of new compounds based on the structure of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one for use in scientific research.
Conclusion:
In conclusion, 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is a synthetic compound that has been widely used in scientific research to study various biological processes, including the dopaminergic system. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has several advantages for use in lab experiments, including its selective destruction of dopaminergic neurons, but also has limitations due to its toxicity. There are several future directions for research involving 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, including the development of new treatments for Parkinson's disease and the study of its effects on other biological processes.
Métodos De Síntesis
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with ethyl acetoacetate followed by the reaction with hydrazine hydrate, and the reaction of 5-methyl-1,2,4-triazin-3(2H)-one with 4-phenylpiperazine. The synthesis of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is relatively simple, making it a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been widely used in scientific research to study various biological processes, including the dopaminergic system, which is involved in the regulation of movement and behavior. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been shown to selectively destroy dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. This has made 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one a valuable tool in the study of Parkinson's disease and the development of potential treatments.
Propiedades
IUPAC Name |
6-methyl-5-(4-phenylpiperazin-1-yl)-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-13(15-14(20)17-16-11)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYNIGMJLWNKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5188381.png)
![2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5188395.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)

![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)
![4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)

![N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)

![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5188492.png)
![4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)